molecular formula C18H20N2O3 B2448349 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034432-07-8

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2448349
CAS RN: 2034432-07-8
M. Wt: 312.369
InChI Key: PLKWIAUYNGTFNZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists led by David Johnson at Pfizer.

Scientific Research Applications

Synthesis and Material Properties

A study by Pandule et al. (2014) explores the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, including compounds similar to 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. These polymers exhibit good thermal stability and electrical conductivity, influenced by the nature of substituents on the benzene ring, showcasing their potential in electronic and optoelectronic devices (Pandule et al., 2014).

Corrosion Inhibition

In the realm of corrosion science, a study by Hegazy et al. (2012) evaluates Schiff bases, structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. The study highlights the role of chemical structure in the effectiveness of these inhibitors, suggesting applications in protecting industrial metal infrastructure (Hegazy et al., 2012).

Crystallography and Molecular Interactions

Research by Balderson et al. (2007) examines the hydrogen-bonding patterns in enaminones, including molecules with a core structure similar to the compound . This study provides insights into the molecular interactions and stability of such compounds, contributing to the understanding of their behavior in various solvents and potential applications in crystal engineering (Balderson et al., 2007).

Catalytic Applications

A study by Zulu et al. (2020) on Palladium(II) complexes with (pyridyl)imine ligands, similar to the core structure of the compound , showcases their use as catalysts for the methoxycarbonylation of olefins. This research underscores the potential of such compounds in facilitating industrial chemical reactions, leading to the efficient production of esters (Zulu et al., 2020).

Novel Synthetic Routes

Wu et al. (1996) present highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, starting from compounds structurally related to 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. These synthetic routes highlight the versatility of such compounds in producing enantiomerically pure products, crucial for pharmaceutical applications (Wu et al., 1996).

properties

IUPAC Name

2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-14(17)12-18(21)20-11-8-16(13-20)23-15-6-9-19-10-7-15/h2-7,9-10,16H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWIAUYNGTFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

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